4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of a trifluoromethyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with bromine in the presence of a suitable solvent and catalyst to yield 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and aldehyde groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Bromo-2,6-difluorobenzaldehyde: Contains fluorine atoms instead of the trifluoromethyl group, leading to variations in its applications and biological activity.
Uniqueness: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These attributes make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSFHMZZDZTEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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